The synthesis of Regelin can be approached through various methods, primarily focusing on extraction from natural sources or through synthetic organic chemistry. The most common method involves isolating the compound from Tripterygium regelii roots. This process typically includes:
Technical details regarding synthetic routes have not been extensively documented, but ongoing research may explore total synthesis pathways using simpler starting materials to facilitate studies on its biological effects .
Regelin's molecular structure features a complex arrangement typical of triterpenoids:
The specific arrangement of carbon atoms and functional groups within the molecule influences its interaction with biological systems, making it a subject of interest in pharmacological studies .
Regelin undergoes various chemical reactions typical of triterpenoids, including:
These reactions are crucial for understanding how Regelin might be transformed into more active or less active forms in biological systems .
Research continues to explore these mechanisms to better understand the therapeutic applications of Regelin in traditional medicine and modern pharmacology .
These properties are essential for determining the appropriate methods for extraction, purification, and application in scientific studies .
Regelin has several notable applications in scientific research:
Ongoing research aims to further elucidate its pharmacological properties and potential therapeutic uses .
The discovery of Regelin (methyl (1R,2R,4S,4aR,6aS,6bR,8aR,12aR,12bR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylate) emerged from phytochemical investigations of Tripterygium regelii in the late 1980s. Hori et al. (1987) first isolated this ursene-type triterpenoid and established its provisional structure through nuclear magnetic resonance (NMR) and X-ray crystallography [5]. The nomenclature "Regelin" directly references the plant source, aligning with terpenoid isolation conventions. Early studies characterized its pentacyclic scaffold with a carboxylate moiety at C-2 and ketone at C-10, while stereochemical assignments of its eight chiral centers relied on comparative analysis with known ursanes [5] [7]. The CAS registry (109974-21-2) formalized its identity, enabling standardized literature tracking. This phase prioritized structural elucidation over mechanistic studies, reflecting the natural product chemistry paradigm of the era.
Table 1: Key Chemical Identifiers of Regelin
Property | Value |
---|---|
IUPAC Name | methyl (1R,2R,4S,4aR,6aS,6bR,8aR,12aR,12bR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylate |
CAS # | 109974-21-2 |
Molecular Formula | C₃₁H₄₈O₄ |
Exact Mass | 484.3553 Da |
SMILES | CC1(C)C(CC[C@]2(C)[C@@]3([H])CC=C4[C@]5([H])C@@HC@HCC@HC@@5CCC@4C@@3CC[C@@]12[H])=O |
Appearance | Solid powder |
Solubility | DMSO (stable stock solutions at -20°C) |
Expand stereochemical details
Absolute configuration: 1R,2R,4S,4aR,6aS,6bR,8aR,12aR,12bR,14bS. The A/B, B/C, and C/D ring junctions are trans-fused, while D/E is cis. C-4 bears a β-hydroxy group, and C-10 a ketone.
Research evolved through three distinct phases:
Computational Chemistry Advances
Materials Science Synergies
Table 2: Interdisciplinary Research Methodologies Applied to Regelin
Methodology | Application to Regelin | Impact |
---|---|---|
Density Functional Theory | Conformational energy mapping of triterpenoid core | Identified bioactive conformation; guided analog design |
Molecular Dynamics | Simulated interactions with lipid bilayers and protein targets | Elucidated membrane disruption mechanism; predicted off-target effects |
Machine Learning (G-CNN) | Reaction outcome prediction for esterification and oxidation steps | Reduced analog synthesis screening time by 70% |
Electrospinning | Fabrication of polymer-drug composites for sustained release | Achieved linear release kinetics over 14 days in vitro |
Magnetic Nanoparticles | Remote-controlled drug delivery via thermal phase transitions | Enhanced tumor-specific cytotoxicity in murine models |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7